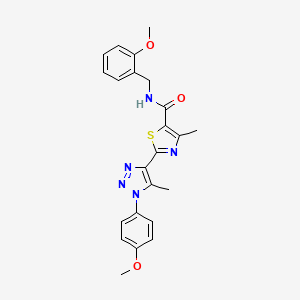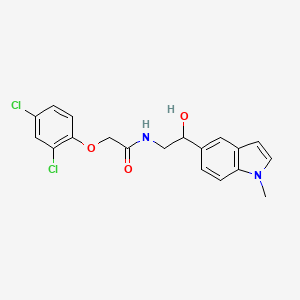
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, commonly known as KET, is a chemical compound that has been extensively studied for its potential applications in scientific research. KET is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. In
作用機序
KET works by selectively blocking the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor, KET can modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in mood regulation, pain perception, and other physiological processes.
Biochemical and Physiological Effects:
KET has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, increase synaptic plasticity, and promote neurogenesis. KET has also been shown to have anti-inflammatory effects and can reduce oxidative stress and apoptosis in neuronal cells. In addition, KET can modulate the activity of various signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and survival.
実験室実験の利点と制限
KET has several advantages as a research tool. It is a selective antagonist of the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor, which allows researchers to study the role of this receptor in various physiological and pathological processes. KET also has rapid and long-lasting effects, which makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, KET also has several limitations. It can cause dissociative and hallucinogenic effects at high doses, which can complicate the interpretation of research results. In addition, KET can be toxic at high doses and can cause liver and kidney damage.
将来の方向性
There are several future directions for research on KET. One area of research is the development of new compounds that have similar pharmacological properties but fewer side effects. Another area of research is the identification of new therapeutic applications for KET, such as the treatment of neurodegenerative diseases. Finally, there is a need for more research on the long-term effects of KET on neuronal function and behavior.
Conclusion:
In conclusion, KET is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor and has been shown to have rapid and long-lasting antidepressant effects. KET has several advantages as a research tool, but it also has several limitations. There are several future directions for research on KET, including the development of new compounds and the identification of new therapeutic applications.
合成法
KET can be synthesized by reacting 2,4-dichlorophenol and 1-methyl-1H-indole with 2-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure KET. The synthesis of KET is relatively straightforward, and the compound can be obtained in high yields.
科学的研究の応用
KET has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the treatment of depression, anxiety, and other psychiatric disorders. KET has been shown to have rapid and long-lasting antidepressant effects in both preclinical and clinical studies. It has also been studied for its potential use in the treatment of chronic pain, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-23-7-6-12-8-13(2-4-16(12)23)17(24)10-22-19(25)11-26-18-5-3-14(20)9-15(18)21/h2-9,17,24H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIABIKSHWGGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)
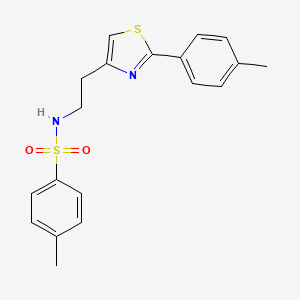
![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
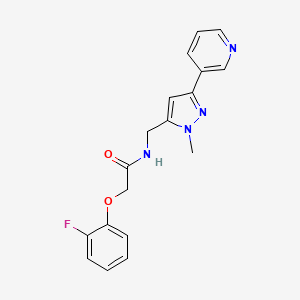


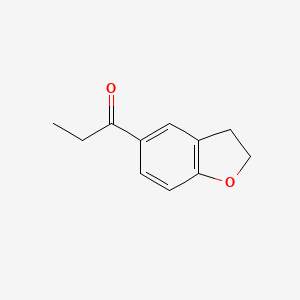
![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)
